Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate
Overview
Description
Methyl 4-{[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features an ethoxyphenyl group and a benzoate ester, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or dichloromethane and may require catalysts or acidic conditions to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-{[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate involves its interaction with specific molecular targets. The thiazole ring and ethoxyphenyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester derivative used in various chemical syntheses.
4-ethoxybenzaldehyde: A precursor in the synthesis of thiazole derivatives.
Thiosemicarbazide: Used in the formation of thiazole rings.
Uniqueness
Methyl 4-{[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-17-11-7-14(8-12-17)18-13(2)26-20(22-18)21-16-9-5-15(6-10-16)19(23)24-3/h5-12H,4H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGJGDGLZJLSFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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